molecular formula C12H32N5O11P B027826 Phosphocreatine di(tris) salt CAS No. 108321-17-1

Phosphocreatine di(tris) salt

Cat. No. B027826
M. Wt: 453.38 g/mol
InChI Key: UPPBKCOGWJTQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phosphorus compounds often involves reactions with phosphorus trichloride, as seen in the creation of tris(8-dimethylaminonaphthyl)phosphane and its hydrochloride salt, which is a seven-coordinate phosphorus compound formed by treating N,N-dimethyl-1-naphthylamine with butyllithium followed by phosphorus trichloride (Chandrasekaran et al., 2000). This method reflects a general approach to synthesizing complex phosphorus salts.

Molecular Structure Analysis

The molecular structure of phosphorus compounds can exhibit unique coordination, as demonstrated by tris(8-dimethylaminonaphthyl)phosphane. Its structure, a tricapped tetrahedron with nitrogen atoms as capping ligands, showcases the versatility and complexity of phosphorus compound structures (Chandrasekaran et al., 2000). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Phosphorus compounds participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, tris(dimethylamino)phosphine serves as a thiophilic reagent, converting alkylthio(alkylseleno)phosphonium salts into chiral tertiary phosphines and phosphinites with high stereoselectivity (Omelańczuk & Mikołajczyk, 1984). This reactivity highlights the potential for designing specific phosphorus-based compounds through targeted chemical reactions.

Physical Properties Analysis

Phosphorus compounds exhibit a range of physical properties, influenced by their molecular structure and bonding. The stability and solubility of these compounds can vary significantly, affecting their practical applications. For instance, tris(3-hydroxypropyl)phosphine demonstrates versatility and exceptional stability at biological pH, highlighting its potential in biochemical systems (McNulty et al., 2015).

Chemical Properties Analysis

The chemical properties of phosphorus compounds, such as reactivity with disulfides and the formation of complexes, are of significant interest. Tris(2-carboxyethyl)phosphine (TCEP), for instance, is known for its ability to reduce disulfides efficiently, which is key for its use in various biochemical applications (Burns et al., 1991). Understanding these properties is essential for harnessing the full potential of phosphorus compounds in scientific research and industrial applications.

Scientific Research Applications

  • Electronics : Organophosphorus compounds, including phosphocreatine di(tris) salt, find applications in electronic devices such as organic light-emitting diodes, organic photovoltaic cells, dye-sensitized solar cells, and organic field-effect transistors (Joly, Bouit, & Hissler, 2016).

  • Polymerization : This salt initiates a fast and controlled anionic polymerization of methyl methacrylate in tetrahydrofuran, a solvent (Baskaran & Müller, 2000).

  • Antioxidant in Plastics : Tris-(2,4-ditert-butylphenyl)-phosphite, related to phosphocreatine di(tris) salt, serves as an antioxidant in plastic processing. Its solution thermodynamics are key for developing separation and purification processes (Yang et al., 2019).

  • Biochemical Studies : Sodium phosphocreatine is used for in vitro studies to understand the metabolic role of high-energy phosphate compounds (Ennor & Stocken, 1948).

  • Biochemical Systems : Tris(2-carboxyethyl)phosphine (TCEP), a derivative, is widely used for reducing disulfide bonds in biochemical systems (Cline et al., 2004).

  • Organic Syntheses and Textile Industries : Tetrakis(hydroxymethyl)phosphonium salts, related to phosphocreatine di(tris) salt, are air-stable and used in various organic syntheses and the textile industry (Moiseev & James, 2020).

  • Flame Retardant : Tri(2,4-di-tert-butylphenyl) phosphate, another derivative, is used as a flame retardant or plasticizer in electrical and electronic equipment (Kemsley, 2018).

  • Self-Healing Polymers : Tri-n-butylphosphine (TBP) catalyzes an air-insensitive disulfide metathesis reaction to produce self-healing and reshaping polymers at room temperature (Lei et al., 2014).

  • Organic Light-Emitting Diodes (OLEDs) : Tris(bidentate) Ir(III) complexes are employed as light-active components in phosphorescent OLEDs (Arroliga-Rocha & Escudero, 2018).

  • Catalysis in Aqueous Phase : Amphiphilic phosphines, including tris derivatives, are effective in catalysis within aqueous environments (Hanson, Ding, & Kohlpaintner, 1998).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is recommended to avoid dust formation and breathing vapors, mist, or gas . It is also advised not to let the product enter drains .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430608
Record name Phosphocreatine di(tris) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphocreatine di(tris) salt

CAS RN

108321-17-1
Record name Phosphocreatine di(tris) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphocreatine di(tris) salt
Reactant of Route 2
Phosphocreatine di(tris) salt
Reactant of Route 3
Phosphocreatine di(tris) salt
Reactant of Route 4
Phosphocreatine di(tris) salt
Reactant of Route 5
Phosphocreatine di(tris) salt
Reactant of Route 6
Phosphocreatine di(tris) salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.